molecular formula C13H7Br2F3O B8601353 1,3-Dibromo-5-[3-(trifluoromethyl)phenoxy]benzene CAS No. 918904-32-2

1,3-Dibromo-5-[3-(trifluoromethyl)phenoxy]benzene

Cat. No. B8601353
M. Wt: 396.00 g/mol
InChI Key: RWSYNFDNVOFSME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07943669B2

Procedure details

3,5-Dibromophenol (4.1 g; 16.2 mmol), 3-(trifluoromethyl)-phenylboronic acid (6.2 g; 32.4 mmol), Cu(II) acetate (2.9 g; 16.2 mmol), TEA (5.6 mL; 40.5 mmol) and dichloromethane (150 mL) and molecular sieves (2 ml) was added to a reaction flask the reaction mixture was stirred for 7 days. Further 3-(trifluoromethyl)-phenylboronic acid (6.2 g; 32.4 mmol) was added and the reaction mixture stirred for 1 day. Further 3-(trifluoromethyl)-phenylboronic acid (6.2 g; 32.4 mmol) and TEA (5.6 mL; 40.5 mmol) was added and the reaction mixture stirred for 1 day. 5% Aqueous citric acid (150 mL) was added and the two phases were separated. The aqueous phase was extracted with dichloromethane (50 mL×2) and the organic phases were pooled, dried and evaporated to dryness. The crude product purified by flash chromatography (heptane→ethyl acetate:heptane 1:9). Yield: 1.86 g; HPLC-MS: m/z: 397. (M+H)+; Rt: 2.78 min.
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
5.6 mL
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step Two
Quantity
6.2 g
Type
reactant
Reaction Step Three
[Compound]
Name
TEA
Quantity
5.6 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[C:6]([Br:8])[CH:7]=1.[F:10][C:11]([F:22])([F:21])[C:12]1[CH:13]=[C:14](B(O)O)[CH:15]=[CH:16][CH:17]=1.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>CC([O-])=O.CC([O-])=O.[Cu+2].ClCCl>[Br:1][C:2]1[CH:3]=[C:4]([O:9][C:16]2[CH:15]=[CH:14][CH:13]=[C:12]([C:11]([F:22])([F:21])[F:10])[CH:17]=2)[CH:5]=[C:6]([Br:8])[CH:7]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
4.1 g
Type
reactant
Smiles
BrC=1C=C(C=C(C1)Br)O
Name
Quantity
6.2 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1)B(O)O)(F)F
Name
TEA
Quantity
5.6 mL
Type
reactant
Smiles
Name
Quantity
2.9 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Cu+2]
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
6.2 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1)B(O)O)(F)F
Step Three
Name
Quantity
6.2 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1)B(O)O)(F)F
Name
TEA
Quantity
5.6 mL
Type
reactant
Smiles
Step Four
Name
Quantity
150 mL
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 7 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture stirred for 1 day
Duration
1 d
STIRRING
Type
STIRRING
Details
the reaction mixture stirred for 1 day
Duration
1 d
CUSTOM
Type
CUSTOM
Details
the two phases were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with dichloromethane (50 mL×2)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The crude product purified by flash chromatography (heptane→ethyl acetate:heptane 1:9)

Outcomes

Product
Details
Reaction Time
7 d
Name
Type
Smiles
BrC1=CC(=CC(=C1)OC1=CC(=CC=C1)C(F)(F)F)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.